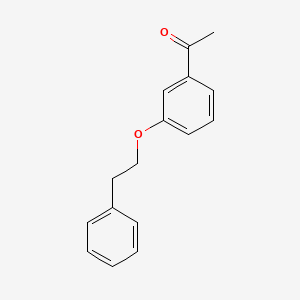

3'-(2-Phenylethoxy)acetophenone

Description

2,2-Dimethoxyethyl acetate (chemical formula C₆H₁₂O₅, molecular weight 164.16 g/mol) is an ester derivative featuring a central ethyl backbone substituted with two methoxy groups and an acetylated terminal oxygen. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of complex molecules such as purpurinimides (photosensitizers for photodynamic therapy) and cyclopropane-based derivatives (e.g., insecticides and pharmaceuticals) . Its structure enables reactivity in nucleophilic substitutions and ester hydrolysis, making it valuable in multi-step syntheses.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

1-[3-(2-phenylethoxy)phenyl]ethanone |

InChI |

InChI=1S/C16H16O2/c1-13(17)15-8-5-9-16(12-15)18-11-10-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3 |

InChI Key |

ODKVILSECODRIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methoxyethyl Acetate

- Molecular Formula : C₅H₁₀O₃

- Molecular Weight : 118.13 g/mol

- Key Properties :

- Applications: Primarily used as a solvent in coatings, inks, and resins due to its volatility and compatibility with polar/non-polar systems.

- Key Differences :

2-(2-Ethoxyethoxy)ethyl Acetate (DEGEEA)

- Molecular Formula : C₈H₁₆O₄

- Molecular Weight : 188.21 g/mol

- Key Properties :

- Key Differences :

2-Methoxy-1-methylethyl Acetate

- Molecular Formula : C₆H₁₂O₃

- Molecular Weight : 132.16 g/mol

- Key Properties: CAS No.: 108-65-6 Branching: Features a methyl group on the ethyl backbone, altering steric and electronic properties.

- Higher flammability due to lower molecular weight compared to 2,2-dimethoxyethyl acetate.

2-(Dimethylamino)ethyl Acetate

- Molecular Formula: C₆H₁₃NO₂

- Molecular Weight : 131.18 g/mol

- Key Properties: Basic Character: The dimethylamino group imparts alkalinity, enabling use in pH-sensitive reactions .

- Applications : Intermediate in pharmaceutical synthesis (e.g., acetylcholine analogs) .

- Key Differences: Replacement of methoxy with dimethylamino group drastically alters reactivity (e.g., participation in Michael additions). Higher toxicity (RTECS AH2100000) due to amine functionality .

Structural and Functional Insights

- Polarity: 2,2-Dimethoxyethyl acetate’s dual methoxy groups increase polarity compared to mono-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., DMF or DMSO) .

- Reactivity : The electron-donating methoxy groups stabilize carbocation intermediates, facilitating nucleophilic substitutions in cyclopropane syntheses .

- Safety : Lower vapor pressure compared to 2-methoxyethyl acetate reduces inhalation hazards but necessitates precautions during hydrolysis (acetic acid release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.